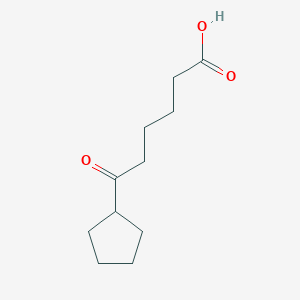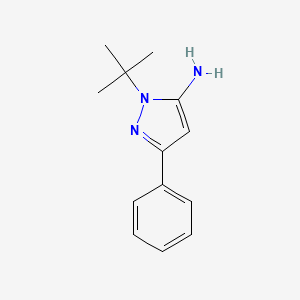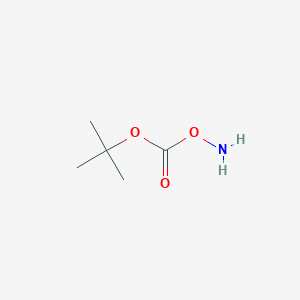
6-Cyclopentyl-6-oxohexanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclohexenyl derivatives can involve a series of reactions including condensation and cycloadditions. For instance, the synthesis of a disubstituted cyclohexenyl ketone was achieved through Kondakof condensation of methyl undecylenate and propionyl chloride, followed by a Diels-Alder reaction with butadiene, and subsequent reduction according to Hutchins . This method demonstrates the potential pathways that could be adapted for the synthesis of 6-cyclopentyl-6-oxohexanoic acid, involving the formation of a cyclopentyl ring and the introduction of a carboxylic acid group at the appropriate position.
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives can be complex, with the potential for multiple isomers. For example, the reaction of dibenzylidencyclohexanone with 6-amino-1,3-dimethyl uracil yielded monoadducts and isomeric bisadducts, with structures elucidated using 2D NMR and X-ray crystallography . These techniques could similarly be used to determine the molecular structure of 6-cyclopentyl-6-oxohexanoic acid, ensuring the correct stereochemistry and conformation of the cyclopentyl ring and the carboxylic acid chain.
Chemical Reactions Analysis
Cyclohexanone derivatives can undergo various chemical reactions. For instance, the synthesis of 4-acetylamino cyclohexene carboxylic acid derivatives involved a Diels-Alder reaction followed by several steps to introduce different functional groups . Similarly, 6-cyclopentyl-6-oxohexanoic acid could be expected to participate in reactions typical of ketones and carboxylic acids, such as reductions, oxidations, and possibly forming derivatives through reactions with amines or alcohols.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives can vary widely depending on the substituents present. The cytotoxic evaluation of cyclohexanone oximes and related compounds revealed that some exhibited activity against murine mammary EMT6 cells and showed selective toxicity toward various tumor cell lines . This suggests that 6-cyclopentyl-6-oxohexanoic acid could also have interesting biological properties, which would be worth investigating. The solubility, melting point, and other physical properties would be influenced by the presence of the cyclopentyl ring and the oxo group in the molecule.
Applications De Recherche Scientifique
Oxidation Processes
6-Cyclopentyl-6-oxohexanoic acid and its related compounds, such as 6-oxohexanoic acid, are significant in various oxidation processes. Atlamsani et al. (1993) discovered that 2-methylcyclohexanone is oxidized by dioxygen in the presence of specific catalysts to give 6-oxoheptanoic acid, indicating a potential route for synthesizing similar compounds (Atlamsani, Brégeault, & Ziyad, 1993). Shimizu et al. (2003) investigated an industrial process for adipic acid production, where 6-oxohexanoic acid plays a crucial role as an intermediate (Shimizu et al., 2003).
Mass Spectrometry Characterization
Kanawati et al. (2007) conducted a study on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxoheptanoic acid, providing insights into the structural analysis of these compounds (Kanawati et al., 2007).
Enzymatic Production
Yamada et al. (2017) developed an enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid using a specific enzyme, indicating the biotechnological potential of these compounds (Yamada et al., 2017).
Synthesis and Chemical Reactions
Hayes and Wallace (1990) outlined a simple route to synthesize a derivative of 6-oxohexanoic acid, which is an intermediate in leukotriene synthesis (Hayes & Wallace, 1990). Claus and Schreiber (2003) investigated the ozonolytic cleavage of cyclohexene to produce compounds including methyl 6-oxohexanoate (Claus & Schreiber, 2003).
Biochemical Pathways
Donoghue and Trudgill (1975) studied the metabolism of cyclohexanol by Acinetobacter NCIB 9871, revealing the biochemical pathways involving 6-oxohexanoic acid as an intermediate in the degradation of cyclohexanol (Donoghue & Trudgill, 1975).
Industrial Applications
The study by Steinbach et al. (2011) on cyclohexane-1,2-dione hydrolase, an enzyme involved in the degradation of alicyclic compounds, highlighted the potential industrial applications of enzymes that can process compounds related to 6-oxohexanoic acid (Steinbach et al., 2011).
Catalysis
Research by Busca et al. (1993) on the ammoximation of cyclohexanone with ammonia and molecular oxygen discussed the role of 6-oxohexanoic acid and related compounds in catalytic processes (Busca et al., 1993).
Propriétés
IUPAC Name |
6-cyclopentyl-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10(9-5-1-2-6-9)7-3-4-8-11(13)14/h9H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEXAZLWJSUWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476700 | |
| Record name | 6-CYCLOPENTYL-6-OXOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopentyl-6-oxohexanoic acid | |
CAS RN |
708255-83-8 | |
| Record name | 6-CYCLOPENTYL-6-OXOHEXANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)




![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)



![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)

